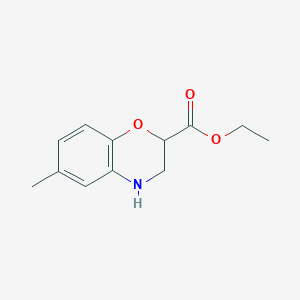

ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-15-12(14)11-7-13-9-6-8(2)4-5-10(9)16-11/h4-6,11,13H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBIKKKQPPGDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444381 | |

| Record name | Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176383-56-5 | |

| Record name | Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Abstract

This compound is a valuable heterocyclic compound, serving as a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] Its structural motif, the 1,4-benzoxazine ring, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into a multi-step synthesis commencing with the readily available starting material, 2-amino-5-methylphenol. The narrative emphasizes the mechanistic rationale behind each synthetic step, providing detailed experimental protocols and characterization data. The synthesis involves a strategic N-alkylation followed by a base-mediated intramolecular cyclization to construct the core benzoxazine ring system.

Introduction

The 1,4-Benzoxazine Scaffold: A Privileged Structure

The 1,4-benzoxazine core is a recurring structural feature in a wide array of compounds exhibiting significant biological activities, including antibacterial, antifungal, and antitumor properties.[2][3] The fusion of a benzene ring with an oxazine ring creates a conformationally restrained system that can effectively present substituents for interaction with biological targets. The development of efficient synthetic methods to access functionalized benzoxazines is, therefore, a critical endeavor in modern organic and medicinal chemistry.[4]

Profile of the Target Molecule

This compound is a versatile synthetic building block.[1] The presence of the ester functional group at the 2-position provides a handle for further chemical transformations, such as amide bond formation or reduction to an alcohol, allowing for the generation of diverse compound libraries. The methyl group at the 6-position modifies the electronic and lipophilic properties of the aromatic ring, which can be crucial for modulating pharmacokinetic and pharmacodynamic profiles.

Overview of the Proposed Synthetic Strategy

The synthesis detailed herein follows a logical and efficient two-step sequence starting from 2-amino-5-methylphenol.

-

N-Alkylation: Selective alkylation of the amino group of 2-amino-5-methylphenol with an appropriate three-carbon electrophile bearing an ethyl ester.

-

Intramolecular Cyclization: Subsequent base-induced ring closure via O-alkylation to form the desired dihydrobenzoxazine ring.

This strategy is designed for regioselective control and high yields, leveraging well-established reaction principles.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the complex target molecule into more readily available starting materials. The primary disconnection is at the ether linkage of the oxazine ring, followed by the C-N bond, leading back to 2-amino-5-methylphenol and a suitable C3 synthon.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Pathway

The forward synthesis is a practical execution of the retrosynthetic plan, building molecular complexity in a controlled manner.

Caption: Forward synthesis pathway.

Step 1: Synthesis of the N-Alkylated Intermediate

Causality and Experimental Choices: The first step involves the nucleophilic substitution reaction between 2-amino-5-methylphenol and ethyl 2,3-dibromopropanoate.

-

Reagents: 2-Amino-5-methylphenol serves as the nucleophile.[5][6] Ethyl 2,3-dibromopropanoate is chosen as the electrophile because it provides the necessary three-carbon backbone with a pre-installed ester function and two leaving groups (bromides).

-

Regioselectivity: The amino group is a stronger nucleophile than the phenolic hydroxyl group under neutral or mildly basic conditions. To ensure selective N-alkylation over O-alkylation, a weak, non-nucleophilic base like potassium carbonate (K₂CO₃) is employed. It is sufficient to scavenge the HBr byproduct without significantly deprotonating the phenol.

-

Solvent: Acetone is an excellent solvent for this type of Sₙ2 reaction, as it is polar aprotic and readily dissolves the starting materials.

Experimental Protocol: Synthesis of Ethyl 2-bromo-3-((2-hydroxy-4-methylphenyl)amino)propanoate

-

To a solution of 2-amino-5-methylphenol (1.0 eq) in dry acetone (10 mL/mmol), add anhydrous potassium carbonate (2.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add ethyl 2,3-dibromopropanoate (1.1 eq) dropwise to the mixture over 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure N-alkylated intermediate.

Step 2: Intramolecular Cyclization to the Benzoxazine Core

Causality and Experimental Choices: This step forms the heterocyclic ring via an intramolecular Williamson ether synthesis.

-

Mechanism: The reaction requires the deprotonation of the phenolic hydroxyl group to form a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon bearing the remaining bromide, displacing it in an intramolecular Sₙ2 reaction to form the six-membered oxazine ring.

-

Base: A strong, non-nucleophilic base is required to fully deprotonate the phenol. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the alcohol, driving the reaction to completion, with the only byproduct being hydrogen gas.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a suitable aprotic solvent that dissolves the intermediate and is inert to the strong base.

Experimental Protocol: Synthesis of this compound

-

Dissolve the purified intermediate from Step 1 (1.0 eq) in anhydrous THF (15 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (ethyl acetate/hexane) to afford the final product, this compound.

Alternative Approach: Final-Step Esterification

An alternative strategy involves first synthesizing the carboxylic acid analog and then performing an esterification in the final step. This can be advantageous if the ester is susceptible to hydrolysis under the cyclization conditions or if different ester analogs are desired from a common intermediate.

-

Synthesis of the Carboxylic Acid: The synthesis would proceed as described above, but using 2,3-dibromopropanoic acid as the alkylating agent.

-

Esterification: The resulting 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is then converted to the ethyl ester.

Fischer Esterification Protocol

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8]

-

Suspend the carboxylic acid intermediate (1.0 eq) in absolute ethanol (20 mL/mmol).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Heat the mixture to reflux for 4-8 hours.

-

Cool the solution and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the ethyl ester.

Characterization and Data Summary

The identity and purity of the final product and key intermediate should be confirmed using standard analytical techniques.

| Compound | Technique | Expected Key Signals |

| N-Alkylated Intermediate | ¹H NMR | Signals for aromatic protons, a singlet for the methyl group, a broad singlet for the phenolic -OH, a broad singlet for the N-H, and multiplets for the propanoate backbone protons and the ethyl ester. |

| ¹³C NMR | Peaks corresponding to aromatic carbons, the methyl carbon, the propanoate backbone carbons, and the ester carbonyl. | |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight. | |

| Final Product | ¹H NMR | Disappearance of the phenolic -OH signal. Characteristic signals for the dihydrobenzoxazine ring protons, aromatic protons, methyl singlet, and the ethyl ester group. |

| ¹³C NMR | Characteristic shifts for the carbons in the heterocyclic ring, including the O-CH₂ and N-CH carbons. | |

| IR (KBr) | C=O stretch for the ester (~1735 cm⁻¹), C-O-C stretch for the ether, N-H stretch (~3350 cm⁻¹). | |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight of C₁₂H₁₅NO₃. |

Conclusion

This guide outlines a scientifically sound and practical pathway for the synthesis of this compound. By employing a regioselective N-alkylation of 2-amino-5-methylphenol followed by a robust intramolecular cyclization, the target molecule can be obtained in good yield. The provided protocols are based on well-established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory. The strategic insights into reagent selection and reaction mechanisms offer researchers the foundational knowledge to adapt this synthesis for the creation of novel analogs and derivatives for applications in drug discovery and materials science.

References

-

PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. (2011). International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-68.

-

Process for the preparation of 2-amino-5-alkyl-phenols. (n.d.). Google Patents.

-

Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. (2011). ResearchGate.

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(21), 19153–19163.

-

Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2024). Borneo Journal of Pharmacy, 7(4), 316-328.

-

Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. (n.d.). ResearchGate.

-

Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. (2018). New Journal of Chemistry, 42(1), 38-41.

-

Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. (2021). Organic Letters, 23(20), 7869–7874.

-

Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024). Science Advances, 10(18).

-

2-Amino-5-methylphenol 98%. (n.d.). Sigma-Aldrich.

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(21), 19153–19163.

-

Benzoxazine synthesis from p-substituted phenol, primary amine and formaldehyde. (n.d.). ResearchGate.

-

Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or... (n.d.). ResearchGate.

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2021). Organic Letters, 23(15), 5896–5900.

-

Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024). ResearchGate.

-

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. (n.d.). Chem-Impex.

-

2-Amino-5-methylphenol 98%. (n.d.). Sigma-Aldrich.

-

Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2024). Chemistry – An Asian Journal.

-

2-Amino-5-methylphenol. (n.d.). PubChem.

-

2-Amino-5-methylphenol. (n.d.). ChemScene.

-

Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[9][10]benzoxazines. (2009). ResearchGate.

-

Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. (2001). Macromolecules, 34(23), 7900–7907.

-

3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate.

-

A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. (2004). Journal of the American Chemical Society, 126(39), 12222–12223.

-

Esterification--Making Esters from Carboxylic Acids. (2019). YouTube.

-

Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. (2024). Indo American Journal of Pharmaceutical Research, 14(06).

-

Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. (2014). RSC Advances, 4(100), 57100-57107.

-

Synthesis and characterization of bio-based benzoxazines derived from thymol. (2019). Journal of Applied Polymer Science, 136(19), 47371.

-

Synthesis of 5-amino-o-cresol. (n.d.). PrepChem.com.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ikm.org.my [ikm.org.my]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2-氨基-5-甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-氨基-5-甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. iajpr.com [iajpr.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Introduction: The Scientific Context

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in medicinal chemistry and materials science. Derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antiparasitic properties.[1] In materials science, benzoxazine monomers are precursors to high-performance polybenzoxazine resins, which offer excellent thermal and mechanical properties.[2]

The target molecule of this guide, ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (Molecular Formula: C₁₂H₁₅NO₃, Exact Mass: 221.1052 u), combines the core benzoxazine structure with an ethyl ester functional group, making it a valuable synthon for further chemical elaboration. Accurate structural confirmation and purity assessment are paramount for any subsequent application, mandating a rigorous and multi-faceted spectroscopic analysis.

This guide provides the detailed methodologies and expert interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these protocols for related structures.

Molecular Structure and Analysis

The structural integrity of the final compound is confirmed by piecing together evidence from various spectroscopic techniques, each providing a unique part of the puzzle. The numbering convention used throughout this guide is specified in the diagram below.

Caption: Molecular structure and atom numbering scheme.

Experimental Protocols: A Self-Validating Workflow

The integrity of spectroscopic data is founded upon robust and well-chosen experimental protocols. The following methods represent the gold standard for the characterization of novel small molecules like the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the most definitive information regarding the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, or if hydrogen-bonding interactions need to be probed, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[3]

-

Protocol:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, a proton-decoupled sequence (e.g., zgpg30) is used with a wider spectral window, a 30° pulse width, a 2-second relaxation delay, and typically >1024 scans to achieve adequate signal-to-noise.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) sampling technique is highly recommended as it requires minimal sample preparation and is suitable for solids and oils, eliminating the need for KBr pellets.[4]

-

Protocol:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over a range of 4000–400 cm⁻¹.

-

Co-add 16 to 32 scans to obtain a high-quality spectrum.

-

Clean the crystal thoroughly after analysis.

-

High-Resolution Mass Spectrometry (HRMS)

-

Rationale: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecular ion. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules containing heteroatoms, minimizing fragmentation and ensuring the observation of the molecular ion, typically as the protonated species [M+H]⁺.

-

Protocol:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode.

-

Acquire data using a high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) over a mass range of m/z 50-500.

-

The instrument should be calibrated immediately prior to analysis to ensure high mass accuracy (< 5 ppm).

-

Caption: A validated workflow for comprehensive spectroscopic characterization.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy (Predicted for 400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region will be characteristic of a 1,2,4-trisubstituted benzene ring, while the aliphatic region will confirm the structure of the dihydro-oxazine ring and the ethyl ester group.

| Assignment (Atom No.) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| H-N4 | 4.5 - 5.5 | broad singlet | - | 1H |

| H-5 | 6.75 - 6.85 | d | J ≈ 1.5 Hz | 1H |

| H-7 | 6.65 - 6.75 | dd | J ≈ 8.0, 1.5 Hz | 1H |

| H-8 | 6.55 - 6.65 | d | J ≈ 8.0 Hz | 1H |

| H-2 | 4.60 - 4.70 | dd | J ≈ 8.5, 3.5 Hz | 1H |

| H-C13 (OCH₂) | 4.15 - 4.25 | q | J ≈ 7.1 Hz | 2H |

| H-3a / H-3b (N-CH₂) | 3.40 - 3.60 | m | - | 2H |

| H-C12 (Ar-CH₃) | 2.20 - 2.30 | s | - | 3H |

| H-C14 (OCH₂CH₃) | 1.20 - 1.30 | t | J ≈ 7.1 Hz | 3H |

-

Expert Interpretation:

-

Aromatic Protons (H-5, H-7, H-8): The electron-donating nature of the oxygen (O1) and nitrogen (N4) atoms will shield the aromatic protons, shifting them upfield relative to benzene (7.26 ppm). H-5 is expected to be a narrow doublet or singlet due to minimal coupling. H-7 and H-8 will show characteristic ortho-coupling (~8.0 Hz).[3]

-

Oxazine Ring Protons (H-2, H-3): The proton at C2 is a methine proton adjacent to both an oxygen and the ester group, placing it significantly downfield. The two protons on C3 are diastereotopic (chemically non-equivalent) due to the chiral center at C2 and are expected to appear as a complex multiplet.

-

NH Proton (H-N4): The chemical shift of the N-H proton is highly variable and depends on solvent and concentration. It will likely appear as a broad singlet that would exchange with D₂O.

-

Ethyl Ester & Methyl Groups: The ethyl ester will present as a classic quartet and triplet pattern. The aromatic methyl group will be a sharp singlet in the typical benzylic region.[5]

-

¹³C NMR Spectroscopy (Predicted for 100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, corresponding to the 12 unique carbon environments in the molecule.

| Assignment (Atom No.) | Predicted δ (ppm) |

| C9 (C=O) | 170.0 - 172.0 |

| C4a | 141.0 - 142.0 |

| C8a | 132.0 - 133.0 |

| C6 | 129.0 - 130.0 |

| C5 | 118.0 - 119.0 |

| C7 | 117.0 - 118.0 |

| C8 | 115.0 - 116.0 |

| C2 | 72.0 - 74.0 |

| C13 (OCH₂) | 61.0 - 62.0 |

| C3 (N-CH₂) | 42.0 - 44.0 |

| C12 (Ar-CH₃) | 20.0 - 21.0 |

| C14 (OCH₂CH₃) | 14.0 - 14.5 |

-

Expert Interpretation:

-

Carbonyl Carbon (C9): The ester carbonyl carbon is the most deshielded, appearing far downfield as expected.

-

Aromatic Carbons (C4a-C8a): The two carbons attached to heteroatoms (C4a to N, C8a to O) will be the most downfield in the aromatic region. The remaining signals will be assigned based on substitution effects.

-

Aliphatic Carbons: The methine carbon C2, being attached to both oxygen and the ester, will be significantly downfield (~73 ppm). The methylene carbon C3, attached to nitrogen, will be further upfield. The ethyl ester and methyl carbons will appear in their characteristic high-field regions.

-

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of key functional groups.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong, Sharp | C=O Stretch (Ester) |

| 1610, 1500 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1230 | Strong | Asymmetric C-O-C Stretch |

| ~1120 | Strong | C-N Stretch |

-

Expert Interpretation:

-

The most diagnostic peak will be the strong, sharp carbonyl (C=O) absorption around 1735 cm⁻¹, which is definitive for the ethyl ester.[5]

-

A medium-intensity peak around 3350 cm⁻¹ will confirm the presence of the N-H bond of the dihydro-oxazine ring.

-

The strong absorption around 1230 cm⁻¹ is highly characteristic of the asymmetric C-O-C stretching of the aryl-alkyl ether within the benzoxazine ring system.[6]

-

Mass Spectrometry (ESI-HRMS)

-

Molecular Ion: For C₁₂H₁₅NO₃, the expected monoisotopic mass is 221.1052. In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, with a calculated m/z of 222.1125 .

-

Predicted Fragmentation: The fragmentation pattern provides corroborating structural evidence. The primary fragmentation pathways are initiated by the loss of substituents from the chiral center or cleavage of the heterocyclic ring.

Caption: Key proposed fragmentation pathways for the protonated molecule.

-

Expert Interpretation:

-

Loss of the Ethyl Ester Group: The most predictable fragmentation pathways involve the ester moiety. Loss of the ethoxy radical (•OC₂H₅) would yield a fragment at m/z 177.[7] A more significant fragmentation would be the loss of the entire ethyl carboxylate radical (•COOC₂H₅), leading to a stable ion at m/z 149, which would represent the protonated 6-methyl-3,4-dihydro-2H-1,4-benzoxazine core.

-

Ring Cleavage: Further fragmentation would likely involve cleavage of the benzoxazine ring itself, though these pathways are more complex.

-

Conclusion

This guide outlines a robust, multi-technique approach for the complete spectroscopic characterization of this compound. By combining the detailed structural information from ¹H and ¹³C NMR, functional group confirmation from FT-IR, and molecular formula verification from HRMS, a researcher can unambiguously confirm the identity and purity of the synthesized compound. The predictive data and interpretations provided herein serve as a reliable benchmark against which experimental results can be compared, ensuring high confidence in the final structural assignment.

References

-

The Royal Society of Chemistry. (2019). Supporting Information for NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. 5

-

Kovalenko, V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.

-

Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure.

-

SpectraBase. (n.d.). 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER.

-

PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide. National Center for Biotechnology Information.

-

SpectraBase. (n.d.). 3,4-dihydro-6-methyl-3-oxo-2H-1,4-benzoxazine-2-acetic acid, methyl ester - FTIR.

-

Sigma-Aldrich. (n.d.). 2-Ethyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine.

-

Chern, Y., & Shy, H. (2000). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, ACS Publications.

-

ResearchGate. (n.d.). FT-IR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][1][5]oxazine.

-

ChemScene. (n.d.). 3,4-Dihydro-2h-1,4-benzoxazine-2-carboxamide.

-

ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.

-

ResearchGate. (n.d.). 1H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo....

-

El-Fagal, S. F., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities.

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

-

De Leon, M. A., & Turos, E. (2002). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI.

-

Galyas, A. G., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI.

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.

-

SpectraBase. (n.d.). Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][5][8]oxazine-6-carboxylate - MS (GC).

Sources

crystal structure of ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

An In-Depth Technical Guide to the Crystal Structure of Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining the . While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as an expert guide to the anticipated synthesis, crystallization, and structural elucidation, drawing upon established principles and data from closely related analogues.

Introduction: The Significance of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Derivatives of this bicyclic system, where an oxazine ring is fused to a benzene ring, exhibit a wide spectrum of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which governs their interaction with biological targets.

The title compound, this compound, incorporates several key features: the core benzoxazine structure, a methyl group on the benzene ring which can influence electronic properties and metabolic stability, and an ethyl carboxylate group at the 2-position of the oxazine ring, a common ester functional group in drug molecules that can affect solubility, cell permeability, and act as a handle for further chemical modification. A precise understanding of its solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction is therefore paramount for rational drug design and development.[4][5][6]

Synthesis and Crystallization: A Probable Pathway

The synthesis of 1,4-benzoxazine derivatives is well-documented, often proceeding through a one-pot tandem reaction.[7] A plausible and efficient route to the title compound would involve the reaction of 2-amino-5-methylphenol with a suitable three-carbon synthon bearing an ethyl ester group, such as ethyl 2,3-dibromopropanoate, in the presence of a base.

Experimental Protocol: Synthesis

A generalized procedure for the synthesis is as follows:

-

To a solution of 2-amino-5-methylphenol (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, is added a non-nucleophilic base, for instance, potassium carbonate (2.5 eq.).

-

The mixture is stirred at room temperature for 30 minutes to facilitate the deprotonation of the phenolic hydroxyl and the amino groups.

-

Ethyl 2,3-dibromopropanoate (1.1 eq.) is then added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Experimental Protocol: Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.[5]

-

The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane, or dichloromethane/heptane).

-

The solution is filtered to remove any particulate matter.

-

Slow evaporation of the solvent at room temperature is a common and effective method for growing single crystals.

-

Alternatively, vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of a less soluble anti-solvent, can be employed.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[4][5][6][8] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5][6] Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.[4] The collected data are then processed to correct for experimental factors and to obtain a set of unique reflection intensities.

Structure Solution and Refinement

The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods such as direct methods or the Patterson function. This leads to an initial electron density map from which the atomic positions can be deduced. The structural model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.[2]

Anticipated Crystallographic Parameters

Based on the analysis of similar benzoxazine structures, the following is a hypothetical table of crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₅NO₃ |

| Formula Weight | 221.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~12-15 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~1300-1600 |

| Z | 4 |

| Density (calculated) | ~1.2-1.4 g/cm³ |

| Absorption Coefficient | ~0.09-0.12 mm⁻¹ |

| F(000) | ~472 |

| Final R indices [I>2σ(I)] | R₁ = ~0.04-0.06, wR₂ = ~0.10-0.15 |

| Goodness-of-fit on F² | ~1.0-1.1 |

Molecular and Crystal Structure Analysis

Conformation of the Benzoxazine Ring

The dihydro-1,4-benzoxazine ring is not planar. Based on related structures, the oxazine ring is expected to adopt a half-chair or a screw-boat conformation.[9][10] This conformation will be quantitatively described by puckering parameters and torsion angles. The planarity of the benzene ring will be confirmed, and the dihedral angle between the mean planes of the benzene and oxazine rings will be a key structural descriptor.

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For the title compound, several types of interactions are anticipated:

-

Hydrogen Bonding: The N-H group of the oxazine ring is a potential hydrogen bond donor. The carbonyl oxygen of the ethyl carboxylate group is a likely hydrogen bond acceptor. These N-H···O hydrogen bonds could link molecules into chains or dimers.

-

π-π Stacking: The aromatic benzene rings can engage in π-π stacking interactions, contributing to the stability of the crystal packing.

-

C-H···π Interactions: The various C-H bonds in the molecule can act as weak hydrogen bond donors to the π-system of the benzene ring.[9]

Hirshfeld Surface Analysis

To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis would be a valuable tool.[9] This analysis maps the close contacts between molecules in the crystal, with different colors representing different types of interactions and their relative strengths. The corresponding 2D fingerprint plots provide a quantitative summary of the intermolecular contacts.[9]

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to the crystal structure and are essential for confirming the chemical identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the oxazine ring, the methyl group, and the ethyl ester group. The chemical shifts and coupling constants would be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1730-1750 cm⁻¹), and C-O and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ confirming the chemical formula.

Conclusion

The determination of the is a crucial step in understanding its physicochemical properties and potential as a bioactive molecule. This technical guide outlines the probable synthetic route, the methodology for obtaining single crystals, and the comprehensive analysis using single-crystal X-ray diffraction and spectroscopic techniques. The insights gained from such a study, including the precise molecular conformation and the nature of intermolecular interactions, would provide a solid foundation for the future development of novel therapeutics and materials based on the 1,4-benzoxazine scaffold.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Crystals, 11(5), 568. [Link]

-

Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

-

Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1315, 138802. [Link]

-

Al-Majid, A. M., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. ResearchGate. Retrieved from [Link]

-

Clegg, W., Norman, N. C., Lasch, J. G., & Kwak, W. S. (1987). Structure of a photochromic benzoxazine derivative. Acta Crystallographica Section C: Crystal Structure Communications, 43(4), 804-806. [Link]

-

Kumar, S., et al. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 47(20), 9527-9531. [Link]

-

Garudachari, B., et al. (2013). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Zeitschrift für Kristallographie - New Crystal Structures, 228(2), 301-302. [Link]

-

Garudachari, B., et al. (2021). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. ResearchGate. Retrieved from [Link]

-

Zinchenko, S. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3326. [Link]

-

Liu, Y., & Ishida, H. (2006). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, 39(26), 9213-9221. [Link]

-

El-Faham, A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. CHIMIA International Journal for Chemistry, 75(3), 214-227. [Link]

-

Zinchenko, S. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules (Basel, Switzerland), 26(11), 3326. [Link]

-

Asghar, M. A., et al. (2022). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. Journal of Molecular Structure, 1250, 131758. [Link]

-

Asghar, M. A., et al. (2021). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Journal of Molecular Structure, 1225, 129112. [Link]

-

Dogan, Y. E., Satilmis, B., & Uyar, T. (2019). Synthesis and characterization of bio-based benzoxazines derived from thymol. Journal of Applied Polymer Science, 136(19), 47371. [Link]

-

Fery-Forgues, S., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078-1082. [Link]

-

Yartsev, Y., et al. (2018). Crystal structure of ethyl 2-methyl-5,10-dioxo-4-phenyl-5,10-dihydro-4H-11-thia-1,4a-diazabenzo[b]fluorene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 123-126. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. fiveable.me [fiveable.me]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pulstec.net [pulstec.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

theoretical studies on ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

An In-Depth Technical Guide to the Theoretical Investigation of Ethyl 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive theoretical framework for the multifaceted investigation of this compound, a promising heterocyclic compound. The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] This document outlines a systematic approach employing state-of-the-art computational methodologies to elucidate the structural, electronic, and pharmacokinetic properties of this specific derivative, thereby paving the way for its potential development as a therapeutic agent.

The proposed theoretical studies are designed to be a self-validating system, wherein computational predictions are cross-referenced with established experimental data for analogous compounds, ensuring a high degree of scientific rigor and trustworthiness.

Molecular Structure and Significance

This compound is a derivative of the 1,4-benzoxazine heterocyclic system. The core structure consists of a benzene ring fused to an oxazine ring. The substituents—a methyl group at the 6-position and an ethyl carboxylate group at the 2-position—are expected to significantly influence its physicochemical and biological properties. The strategic placement of these functional groups offers potential for specific interactions with biological targets.

Caption: 2D structure of this compound.

Proposed Computational Methodology

To build a comprehensive profile of the target molecule, a multi-pronged computational approach is proposed. This workflow is designed to provide insights from the molecular level to potential systemic effects.

Caption: Proposed computational workflow for the theoretical study.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.[6][7][8]

Protocol:

-

Model Building: The 3D structure of this compound will be built using molecular modeling software.

-

Geometry Optimization: The initial structure will be optimized to its lowest energy conformation using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory has been shown to provide accurate results for similar organic molecules.[9]

-

Frequency Calculations: Vibrational frequencies will be calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). These calculations will also provide the theoretical infrared (IR) spectrum.

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to identify the electrophilic and nucleophilic sites of the molecule, providing insights into its intermolecular interactions.

-

-

NMR Spectroscopy Prediction: The Gauge-Including Atomic Orbital (GIAO) method will be used to calculate the 1H and 13C NMR chemical shifts.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[2][10][11] Given the known anticancer activities of many benzoxazine derivatives, a relevant target such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase could be selected for initial studies.[10][12][13]

Protocol:

-

Target Selection and Preparation: A high-resolution crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) will be obtained from the Protein Data Bank.[12][13] The protein will be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The DFT-optimized structure of this compound will be prepared for docking by assigning appropriate atom types and charges.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) will be used to predict the binding mode and affinity of the ligand within the active site of the protein.

-

Analysis of Results: The docking results will be analyzed to identify the most stable binding pose, the predicted binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in early-stage drug discovery to assess the pharmacokinetic profile of a compound.[12][13][14]

Protocol:

-

Submission to Web Servers: The structure of the molecule will be submitted to online ADMET prediction tools such as pkCSM and SwissADME.[14]

-

Parameter Calculation: A range of pharmacokinetic and physicochemical properties will be calculated, including:

-

Lipinski's Rule of Five compliance (molecular weight, logP, hydrogen bond donors and acceptors)

-

Gastrointestinal absorption

-

Blood-brain barrier permeability

-

Cytochrome P450 (CYP) enzyme inhibition

-

Hepatotoxicity and other potential toxicities

-

-

Drug-Likeness Score: The overall drug-likeness of the molecule will be assessed based on the predicted parameters.

Anticipated Results and Discussion

Based on the proposed methodologies and data from related benzoxazine derivatives, the following outcomes are anticipated.

Molecular Geometry and Electronic Properties

The DFT calculations are expected to yield a stable, optimized geometry for the molecule. A summary of key anticipated electronic properties is presented below.

| Property | Anticipated Value/Observation | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Influences solubility and intermolecular interactions |

| MEP | Negative potential around the carbonyl oxygen and nitrogen atoms; positive potential around the N-H proton. | Predicts sites for electrophilic and nucleophilic attack |

Predicted Spectroscopic Data

The calculated IR and NMR spectra will serve as a benchmark for future experimental validation.

| Spectroscopic Data | Anticipated Key Signals |

| IR Spectrum (cm-1) | N-H stretching (~3400), C=O stretching (~1730), C-O-C stretching (~1250), aromatic C=C stretching (~1600, 1500) |

| 1H NMR (ppm) | Signals for aromatic protons, N-H proton, ethyl group protons, and methyl group protons in their expected regions. |

| 13C NMR (ppm) | Signals for carbonyl carbon, aromatic carbons, and aliphatic carbons. |

Potential Biological Targets and Binding Interactions

Molecular docking studies are expected to reveal a favorable binding affinity of the molecule within the active site of a selected cancer-related target like EGFR.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

The analysis of the docked pose is anticipated to show key interactions, such as hydrogen bonding between the ester or N-H group and amino acid residues in the active site, and hydrophobic interactions involving the benzoxazine ring system.

Pharmacokinetic Profile

The ADMET predictions are expected to indicate a favorable drug-like profile for the molecule.

| ADMET Parameter | Anticipated Prediction | Implication |

| Lipinski's Rule of Five | Compliant (0 violations) | Good oral bioavailability potential |

| GI Absorption | High | Well-absorbed from the gut |

| BBB Permeability | Potentially low to moderate | May or may not cross into the CNS |

| CYP Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions |

| Hepatotoxicity | Low to no risk | Favorable safety profile |

Experimental Validation: A Self-Validating System

The credibility of this theoretical framework hinges on its potential for experimental validation. A robust experimental plan would involve:

-

Synthesis: The title compound can be synthesized via established routes for 1,4-benzoxazine derivatives, often involving the reaction of a substituted 2-aminophenol with an α-halo ester.[15]

-

Spectroscopic Characterization: The synthesized compound would be characterized by FTIR, 1H NMR, 13C NMR, and mass spectrometry. The experimental spectra would be compared with the DFT-predicted data for validation of the computational methodology.[2][9][16][17]

-

Biological Evaluation: In vitro assays would be conducted to evaluate the biological activity of the compound against the predicted targets (e.g., cytotoxicity assays against cancer cell lines overexpressing EGFR).[12][13] The experimental IC50 values would be correlated with the predicted binding affinities from molecular docking.

Conclusion and Future Outlook

This technical guide outlines a comprehensive theoretical approach to characterize this compound. By integrating quantum chemical calculations, molecular docking, and ADMET prediction, a detailed understanding of its structural, electronic, and pharmacokinetic properties can be achieved. The proposed workflow provides a powerful, cost-effective strategy for evaluating the therapeutic potential of this novel compound and guiding future experimental studies. The anticipated results suggest that this molecule is a promising candidate for further investigation as a potential drug lead, particularly in the area of oncology.

References

- Ubeaud-Sezer, G., et al. (2015). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. European Journal of Medicinal Chemistry, 93, 336-346.

- Kumar, A., et al. (2014). Synthesis, characterization, pharmacological evaluation and molecular docking studies of novel benzoxazine derivatives for the treatment of inflammation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3749-3758.

- Reddy, T. R., et al. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.

- Patel, K., et al. (2020). Some of biologically active 1,4-benzoxazine derivatives.

- Wong, Y. L., et al. (2021).

- Ahmad, I., et al. (2019). Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents. Bioorganic Chemistry, 85, 485-495.

- Kesuma, D., et al. (2021). Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 385-392.

- Kesuma, D., et al. (2021). Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells. PubMed, 34214332.

- Kesuma, D., et al. (2021). Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells.

- Krátký, M., et al. (2010). A Note to the Biological Activity of Benzoxazine Derivatives Containing the Thioxo Group. European Journal of Medicinal Chemistry, 45(7), 2719-25.

- Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1315, 138802.

- Gressier, M., et al. (2007). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 50(14), 3234-3245.

- Bashir, M. A., et al. (2024). Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations.

- Suksai, C., et al. (2022). Thermal Properties of the Benzoxazine Derivatives Estimated from the First Heating DSC Curves. Polymers, 14(15), 3163.

- Zinada, D. S., et al. (2022). Molecular Docking and DFT Study of Synthesized Oxazine Derivatives. Egyptian Journal of Chemistry, 65(7), 231-240.

- Kumar, A., et al. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies.

- Rivera, E., et al. (2023). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. Molecules, 28(14), 5395.

- Khaldan, A., et al. (2022). Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. Biointerface Research in Applied Chemistry, 13(1), 53.

-

Chem-Impex. (n.d.). Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. Retrieved from [Link]

- La Spina, R., et al. (2021). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 13(16), 2673.

- Aydin, M., et al. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal, e202401777.

- Ukraintsev, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(21), 6649.

- Gu, Y., et al. (2007). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, 40(24), 8528–8534.

- Al-Rawi, J. M. A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Arkivoc, 2021(5), 214-263.

- Li, J., et al. (2021). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 45(31), 14041-14045.

- Ukraintsev, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(21), 6649.

- Khan, I., et al. (2020). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. Journal of Molecular Structure, 1202, 127265.

- Ullah, F., et al. (2019). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Journal of Molecular Structure, 1179, 747-758.

- Vashchenko, O. V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238.

- Froimowicz, P., et al. (2018). A truly bio-based benzoxazine derived from three natural reactants obtained under environmentally friendly conditions and its polymer properties. Green Chemistry, 20(15), 3540-3551.

Sources

- 1. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scholar.unair.ac.id [scholar.unair.ac.id]

- 13. Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles, experimental determination, and practical application of solubility data for a key heterocyclic scaffold: ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. While this specific molecule serves as our primary subject, the methodologies and theoretical frameworks presented herein are broadly applicable to a wide range of organic compounds. This document is intended for researchers, chemists, and formulation scientists dedicated to advancing pharmaceutical development through a deep understanding of material properties.

Introduction: The Central Role of Solubility

This compound is a substituted benzoxazine derivative, a class of heterocyclic compounds recognized for their utility as versatile intermediates in the synthesis of biologically active molecules.[1] The journey of such a compound from a laboratory curiosity to a viable therapeutic agent is paved with critical process chemistry and formulation challenges, nearly all of which are fundamentally linked to its solubility.

The selection of an appropriate solvent system is a cornerstone of successful pharmaceutical development.[2][3] It directly influences:

-

Reaction Kinetics and Yield: Optimizing solvent choice during synthesis can significantly enhance reaction rates and product yield.

-

Crystallization and Purification: Control over solubility is paramount for developing efficient crystallization processes to isolate the compound with high purity and the desired polymorphic form.[3][4]

-

Formulation: For an API to be effective, it must be formulated into a stable dosage form that allows for predictable dissolution and absorption. Low solubility is a primary cause of poor bioavailability.[5][6]

-

Analytical Characterization: Methods such as HPLC and NMR spectroscopy require the compound to be fully dissolved for accurate quantification and structural elucidation.

This guide moves beyond a simple listing of data, instead providing the foundational knowledge and practical workflows required to expertly measure, interpret, and leverage solubility data for this and similar molecules.

Theoretical Framework: The Energetics of Dissolution

The adage "like dissolves like" serves as a useful heuristic, but a more rigorous understanding is required for rational solvent selection.[7][8] Dissolution is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). A substance dissolves when ΔG_mix is negative. This process can be conceptually broken down into three steps:

-

Solute-Solute Interaction Breaking: Energy is required to overcome the intermolecular forces holding the crystal lattice together.

-

Solvent-Solvent Interaction Breaking: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Solute-Solvent Interaction Formation: Energy is released when new intermolecular forces are established between the solute and solvent molecules (solvation).

The overall enthalpy of mixing (ΔH_mix) is the sum of these energy changes. Solubility is favored when the energy released during solvation is comparable to, or greater than, the energy required to break the solute and solvent interactions.[7]

Analyzing the Solute: this compound

To predict its solubility, we must first examine the structure of our target molecule:

-

Aromatic Ring System: The benzoxazine core is largely nonpolar and will interact favorably with nonpolar or moderately polar solvents through π-π stacking and van der Waals forces.

-

Ester Functional Group (-COOEt): This group introduces polarity and the potential for dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors.

-

Secondary Amine (-NH-): The N-H group within the dihydro-oxazine ring is a key feature. It can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic solvents.

-

Ether Linkage (-O-): The ring ether oxygen adds another site for hydrogen bond acceptance.

-

Methyl and Ethyl Groups: These alkyl groups are nonpolar and contribute to the molecule's overall lipophilicity.

Overall, the molecule possesses a balance of polar and nonpolar characteristics, suggesting it will exhibit moderate solubility in a range of solvents but is unlikely to be highly soluble in the extremes of either very polar (like water) or very nonpolar (like hexane) solvents.

The Impact of Solvent Properties

Key solvent properties that dictate their dissolving power include:

-

Polarity and Dielectric Constant: Polar solvents have a significant dipole moment and a high dielectric constant. They are effective at stabilizing charged or polar solutes.[8][9] Solvents with a dielectric constant above 15 are generally considered polar.[9]

-

Hydrogen Bonding Capacity: Solvents are classified as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), or aprotic (neither). Protic solvents like alcohols can form strong hydrogen bonds, which is critical for dissolving solutes with HBD or HBA sites.[7]

-

Molecular Size and Shape: Steric hindrance can sometimes prevent effective solvation, even if the polarity matches.

Experimental Determination of Thermodynamic Solubility

While theoretical prediction is invaluable for initial screening, precise, quantitative data must be obtained experimentally. The Shake-Flask Method is the gold-standard technique for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement approach.[5][10]

The following protocol provides a robust workflow for this determination.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Experimental Protocol

1. Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

2-4 mL glass vials with screw caps

-

Volumetric pipettes

-

Shaking incubator or orbital shaker with temperature control

-

Syringes (1 mL or 2 mL)

-

Syringe filters (0.22 µm, ensure compatibility with solvents)

-

Autosampler vials for analysis

-

Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure saturation. A starting point is to add ~10-20 mg of solid for every 1 mL of solvent to be added.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Tightly cap the vial to prevent solvent evaporation. Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to ensure equilibrium is reached. A duration of 24 to 48 hours is standard for many organic compounds.[5]

-

Phase Separation: After incubation, remove the vial and let it stand at the same constant temperature for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a portion of the supernatant (the clear liquid above the solid) using a syringe. Immediately pass this solution through a 0.22 µm syringe filter directly into a clean autosampler vial. This step is crucial to remove all undissolved microparticles.

-

Dilution: If the solution is expected to be highly concentrated, perform an accurate serial dilution of the clear filtrate with the same solvent to bring it within the linear range of the analytical method.

-

Quantification: Analyze the filtered (and diluted, if necessary) sample using a pre-validated analytical method, such as HPLC-UV. Calculate the concentration of the compound in the saturated solution by comparing its response against a calibration curve prepared from known standards.

-

Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

Solubility Profile: Data and Interpretation

As no public-domain quantitative solubility data for this compound currently exists, the following table serves as a template for presenting results obtained via the protocol above. The qualitative predictions are based on the structural analysis and established chemical principles.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

| Solvent | Solvent Class | Polarity (Dielectric Constant) | Predicted Solubility | Experimental Solubility (mg/mL) |

| Hexane | Nonpolar | 1.9 | Very Low | To be determined |

| Toluene | Nonpolar (Aromatic) | 2.4 | Low to Moderate | To be determined |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | High | To be determined |

| Ethyl Acetate | Polar Aprotic | 6.0 | High | To be determined |

| Acetone | Polar Aprotic | 21.0 | High | To be determined |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Moderate to High | To be determined |

| Isopropanol (IPA) | Polar Protic | 19.9 | Moderate | To be determined |

| Ethanol | Polar Protic | 24.5 | Moderate | To be determined |

| Methanol | Polar Protic | 32.7 | Moderate | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High | To be determined |

Diagram: Factors Influencing Solvent Selection

Caption: Interplay of factors in rational solvent selection.

Conclusion and Future Directions

Understanding the solubility of this compound is not an academic exercise but a practical necessity for its successful development. This guide has provided the essential theoretical background and a detailed, authoritative protocol for the experimental determination of its solubility in a range of organic solvents. The principles of "like dissolves like," hydrogen bonding, and polarity serve as the basis for rational solvent selection, which must then be confirmed by robust empirical data from methods like the shake-flask technique.[7][10][11]

By systematically applying the workflows described, researchers can generate the high-quality data needed to optimize reaction conditions, design efficient crystallization processes, and create viable formulations. This foundational knowledge is critical for accelerating the transition of promising molecules from the laboratory to clinical and commercial success.

References

-

Janssen Solvent Selection in Pharmaceutical Crystallisation. (n.d.). Scribd. Retrieved from [Link]

-

Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube. Retrieved from [Link]

-

Solvent selection for process development. (2021, November 25). Technobis Crystallization Systems. Retrieved from [Link]

- Gholami, H., et al. (2019). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.

- Model-based solvent selection for the synthesis and crystallisation of pharmaceutical compounds. (2022). Spiral.

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). YouTube. Retrieved from [Link]

- Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. (n.d.). Teachy.

- solubility experimental methods.pptx. (n.d.). Slideshare.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

- Principles of Solubility and Solutions. (2020).

- Baka, E., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Principles of Solubility in Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved from [Link]

- Bergström, C. A., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scribd.com [scribd.com]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. chem.ws [chem.ws]

An In-depth Technical Guide to Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride (CAS Number: 68281-44-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride, a heterocyclic compound belonging to the benzoxazine class. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes available information on its structure, potential synthesis, and predicted properties based on closely related analogues. Furthermore, it delves into the broader pharmacological significance of the 1,4-benzoxazine scaffold, offering insights for its potential application in drug discovery and development.

Chemical Identity and Structure

The compound registered under CAS number 68281-44-7 is unequivocally identified as this compound hydrochloride[1]. Its molecular structure features a bicyclic system where a benzene ring is fused to a 1,4-oxazine ring. This core is substituted with a methyl group on the benzene ring and an ethyl carboxylate group at the 2-position of the oxazine ring. The hydrochloride salt form suggests its basic nature, likely due to the secondary amine within the oxazine ring.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 68281-44-7 | [1] |

| Chemical Name | This compound hydrochloride | [1] |

| Molecular Formula | C₁₂H₁₆ClNO₃ | |

| Molecular Weight | 257.71 g/mol | |

| InChI Key | NDQXRCVQHVPTHP-UHFFFAOYSA-N |

Figure 1: 2D Structure of this compound.

Synthesis Strategies: A Mechanistic Perspective

Proposed Synthetic Pathway

A plausible synthetic route would involve the N-alkylation of 2-amino-5-methylphenol with a suitable three-carbon synthon bearing an ester group and a leaving group, followed by an intramolecular cyclization. A one-pot tandem reaction approach, which is efficient and atom-economical, could also be employed[2].

Figure 2: Proposed synthesis of the target molecule.

Experimental Considerations (Based on Analogous Syntheses)